Rapastinel, formerly known as GLYX-13, is a synthetic tetrapeptide amide with the amino acid sequence threonine-proline-proline-threonine-amide. [, , , , ] It was initially derived from the hypervariable region of the light chain of the monoclonal antibody B6B21. [] Rapastinel has garnered significant interest in scientific research due to its unique pharmacological profile and potential therapeutic applications in treating psychiatric disorders, particularly major depressive disorder (MDD). [, , , , , , ]
Rapastinel is classified as an amidated tetrapeptide with the sequence threonine-proline-proline-threonine-amide. It is derived from the hypervariable regions of the heavy and light chains of a monoclonal antibody known as B6B21. This antibody was initially identified for its ability to enhance learning and modulate N-methyl-D-aspartate receptor activity. The development of rapastinel aimed to create a therapeutic agent that could act as a selective modulator of the N-methyl-D-aspartate receptor, which is implicated in various neuropsychiatric disorders, particularly major depressive disorder (MDD) .
Rapastinel's synthesis involves several steps to construct the peptide chain accurately. The original synthetic route faced challenges such as low yield and the use of harsh reagents. An improved method utilizes a fragment coupling approach, which is more suitable for larger-scale production. Key steps in the synthesis include:
For example, threonine was converted into its amide form through hydrogenation under controlled conditions, achieving a high yield of over 90% .
Rapastinel's molecular structure features a rigid β-turn conformation stabilized by hydrogen bonds, which is characteristic of many biologically active peptides. Nuclear magnetic resonance (NMR) studies have demonstrated that rapastinel adopts a three-dimensional structure conducive to its interaction with the N-methyl-D-aspartate receptor . The molecular formula for rapastinel is C₁₈H₂₄N₄O₄S, with a molecular weight of approximately 372.47 g/mol.
Rapastinel primarily engages in interactions with the N-methyl-D-aspartate receptors in neuronal tissues. It has been shown to enhance receptor activity at therapeutic concentrations while exhibiting biphasic effects—enhancing receptor function at low doses and potentially inhibiting it at higher concentrations . This modulation is crucial for its antidepressant effects, enabling synaptic plasticity and long-term potentiation in neuronal circuits.
Rapastinel acts as an allosteric modulator of the N-methyl-D-aspartate receptor rather than a traditional glycine site partial agonist as initially thought. It enhances glutamate-mediated signaling through a unique binding site distinct from the glycine co-agonist site . This mechanism leads to increased phosphorylation of signaling pathways involving extracellular regulated protein kinase (ERK) and mammalian target of rapamycin (mTOR), which are critical for neuroplasticity and mood regulation . The drug's effects on brain-derived neurotrophic factor (BDNF) release further contribute to its antidepressant properties.
Rapastinel is characterized by several important physical and chemical properties:
These properties facilitate its use in clinical settings while ensuring effective delivery to target sites within the central nervous system .
Rapastinel has shown promise in various scientific applications:
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: 45804-94-2